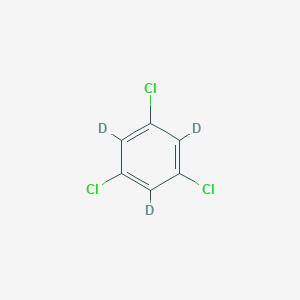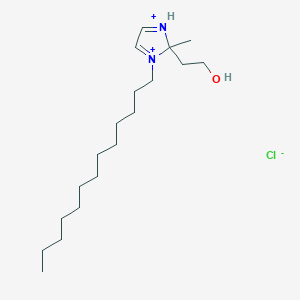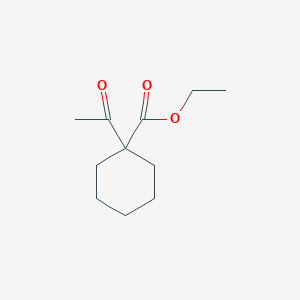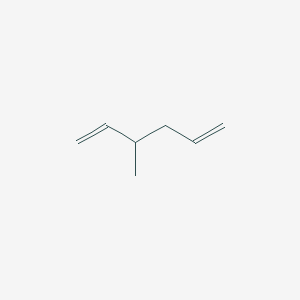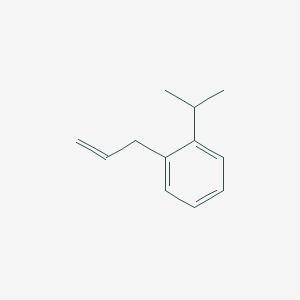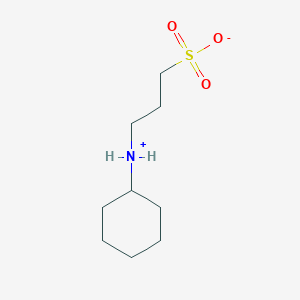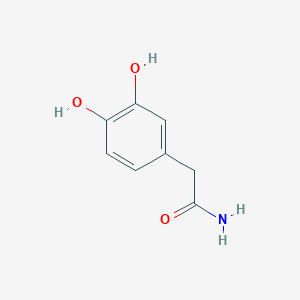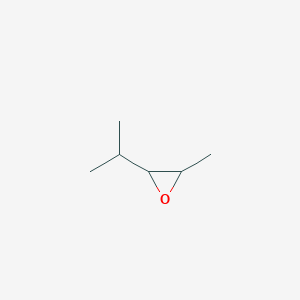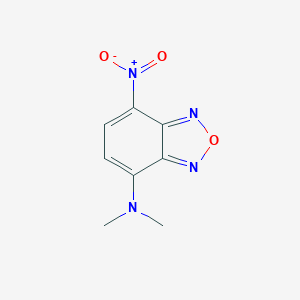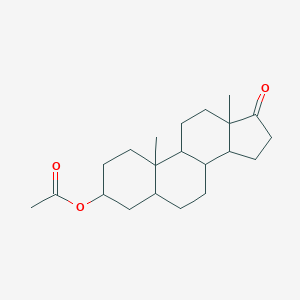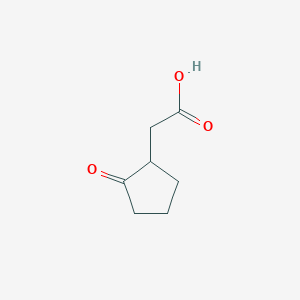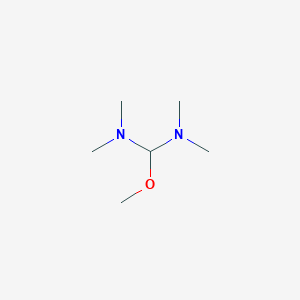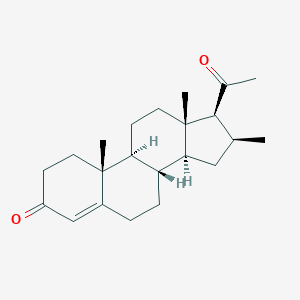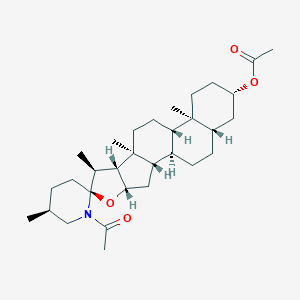
N,O-Diacetyltomatidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,O-Diacetyltomatidine (DAT) is a natural compound isolated from the roots of Solanum aculeatissimum, a plant commonly found in South America. DAT has gained attention in the scientific community due to its potential pharmacological properties, including its ability to inhibit the growth of cancer cells. In
Mécanisme D'action
The mechanism of action of N,O-Diacetyltomatidine is not fully understood. However, studies have shown that N,O-Diacetyltomatidine can inhibit the activity of various enzymes involved in cancer cell growth, including topoisomerase II and histone deacetylase (HDAC). Additionally, N,O-Diacetyltomatidine can also induce oxidative stress in cancer cells, leading to cell death.
Effets Biochimiques Et Physiologiques
N,O-Diacetyltomatidine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N,O-Diacetyltomatidine can induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown that N,O-Diacetyltomatidine can inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,O-Diacetyltomatidine in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Additionally, N,O-Diacetyltomatidine has been shown to have low toxicity in animal models. However, one limitation of using N,O-Diacetyltomatidine in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on N,O-Diacetyltomatidine. One area of interest is the development of N,O-Diacetyltomatidine analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of N,O-Diacetyltomatidine and its potential applications in cancer therapy. Finally, more research is needed to explore the potential use of N,O-Diacetyltomatidine in other areas, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, N,O-Diacetyltomatidine is a natural compound with promising pharmacological properties. Its ability to inhibit the growth of cancer cells makes it a potential anti-cancer agent. Further research is needed to fully understand its mechanism of action and potential applications in cancer therapy and other areas.
Méthodes De Synthèse
The synthesis of N,O-Diacetyltomatidine involves the extraction of Solanum aculeatissimum roots using a solvent such as ethanol or methanol. The extract is then purified using various chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC). The purified compound is then identified using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
N,O-Diacetyltomatidine has been extensively studied for its potential pharmacological properties. One of the most promising applications of N,O-Diacetyltomatidine is its ability to inhibit the growth of cancer cells. Studies have shown that N,O-Diacetyltomatidine can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
Propriétés
Numéro CAS |
1181-86-8 |
|---|---|
Nom du produit |
N,O-Diacetyltomatidine |
Formule moléculaire |
C31H49NO4 |
Poids moléculaire |
499.7 g/mol |
Nom IUPAC |
[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] acetate |
InChI |
InChI=1S/C31H49NO4/c1-18-9-14-31(32(17-18)20(3)33)19(2)28-27(36-31)16-26-24-8-7-22-15-23(35-21(4)34)10-12-29(22,5)25(24)11-13-30(26,28)6/h18-19,22-28H,7-17H2,1-6H3/t18-,19-,22-,23-,24+,25-,26-,27-,28-,29-,30-,31-/m0/s1 |
Clé InChI |
XBYGONLLFUVZNC-VRUMTIBZSA-N |
SMILES isomérique |
C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)N(C1)C(=O)C |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)N(C1)C(=O)C |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)N(C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



